(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[3,4-b]pyrazine derivatives involves multi-step chemical reactions, often starting from pyrazolopyrimidine or pyrazolopyrazole precursors. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, illustrating a similar intramolecular cyclization mechanism potentially relevant to our compound (Chimichi et al., 1996). Furthermore, stereoselective ring-opening reactions of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate have been employed to synthesize related compounds, showcasing the intricate control over molecular architecture in these syntheses (Turk et al., 2002).
Molecular Structure Analysis
The molecular structure of thieno[3,4-b]pyrazine derivatives is characterized by X-ray diffraction, providing insights into their 3D conformation and electron distribution. For instance, the molecular structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine has been confirmed by X-ray diffraction, highlighting the significance of charge separation and donor-acceptor arrangements in these compounds (Mørkved et al., 2007).
Chemical Reactions and Properties
Thieno[3,4-b]pyrazine derivatives undergo various chemical reactions, including [4+2]-cycloaddition with alkenes, demonstrating their reactivity and potential for further functionalization (Rusinov et al., 2000). These reactions are pivotal for synthesizing new compounds with tailored properties.
Physical Properties Analysis
The physical properties of thieno[3,4-b]pyrazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, detailed physical property data for our specific compound may require empirical determination through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of these derivatives, including their stability, reactivity towards various reagents, and electron-donating or accepting capabilities, are crucial for their application in material science and organic synthesis. Studies like those conducted by Zhang et al. (2014), which explored the synthesis mechanism and crystal structure of related compounds, provide valuable insights into these aspects (Zhang et al., 2014).
Scientific Research Applications
Chemistry and Synthesis Applications
Pyrazole and pyrazine derivatives have been extensively explored for their synthetic utility and chemical reactivity. For example, the work by Chimichi et al. (1996) demonstrates the reactivity of substituted pyrazolo[1,5-a]pyrimidines, revealing insights into reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. Such findings underscore the potential of these compounds in the synthesis of complex organic molecules, potentially including derivatives similar to the compound (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Material Science and Supramolecular Chemistry
Research on the interaction of pyrazine derivatives with other compounds has led to the development of novel materials. For instance, Wang et al. (2014) explored the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. Their study highlights the role of such derivatives in designing materials with specific properties, such as enhanced stability and reactivity (Wang, Hu, Wang, Liu, & Huang, 2014).
Pharmacological and Biological Applications
Although the request excludes information related to drug use and side effects, it's worth noting that pyrazole and pyrazine derivatives have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties. Studies, such as those conducted by Kendre, Landge, and Bhusare (2015), have synthesized new series of derivatives and evaluated their antimicrobial and anti-inflammatory activities, underscoring the broad applicability of these compounds in developing therapeutic agents (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-12-9-13(2)20(17-12)6-4-5-16(21)19-8-7-18(3)14-10-24(22,23)11-15(14)19/h9,14-15H,4-8,10-11H2,1-3H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAKHKZHEIRSOQ-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCN(C3C2CS(=O)(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.